molecular formula C10H15FN2 B13043548 (S)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

(S)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

Cat. No.: B13043548
M. Wt: 182.24 g/mol
InChI Key: RHKDTMGYZGERJE-VIFPVBQESA-N
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Description

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a butyl chain, a fluorine atom on the aromatic ring, and two hydrochloride groups. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (S)-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is a key component in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Aminobutyl)aniline dihydrochloride
  • 2-[(S)-1-Aminobutyl]phenol

Uniqueness

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1S)-1-aminobutyl]-4-fluoroaniline

InChI

InChI=1S/C10H15FN2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9H,2-3,12-13H2,1H3/t9-/m0/s1

InChI Key

RHKDTMGYZGERJE-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)N)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)N)N

Origin of Product

United States

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